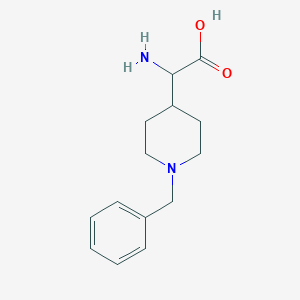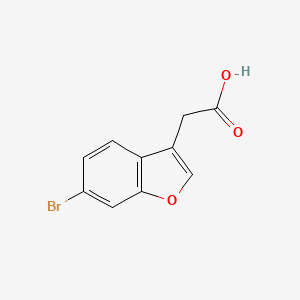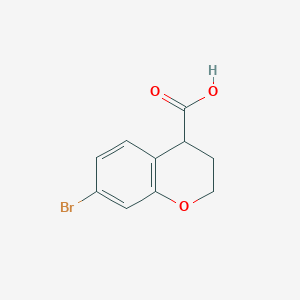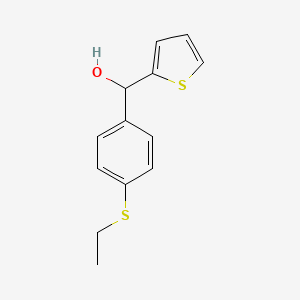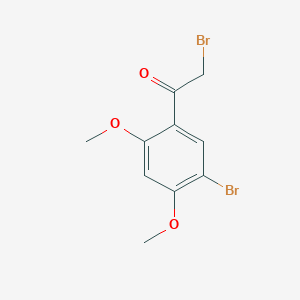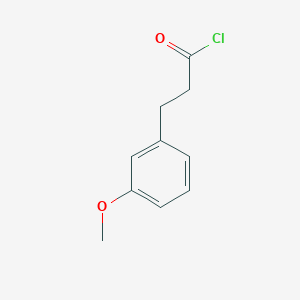
3-(3-Methoxyphenyl)propanoyl chloride
Overview
Description
3-(3-Methoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of 3-(3-methoxyphenyl)propanoic acid and is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoyl chloride group.
Preparation Methods
3-(3-Methoxyphenyl)propanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-(3-methoxyphenyl)propanoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for about an hour, resulting in the formation of the desired acid chloride . Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at room temperature .
Chemical Reactions Analysis
3-(3-Methoxyphenyl)propanoyl chloride undergoes several types of chemical reactions, including:
Scientific Research Applications
3-(3-Methoxyphenyl)propanoyl chloride has various applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of compounds with potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)propanoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxy group on the phenyl ring can also influence the reactivity and selectivity of the compound in different chemical reactions.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)propanoyl chloride can be compared with other similar compounds such as:
3-(4-Methoxyphenyl)propanoyl chloride: This compound has a methoxy group at the para position instead of the meta position, which can affect its reactivity and properties.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has an additional methoxy group, which can further influence its chemical behavior.
Hydrocinnamoyl chloride: This compound lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical syntheses.
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRVNQKMYAOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7901628.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B7901640.png)
